molecular formula C8H7N3O2 B1335359 4-(Methylamino)-3-nitrobenzonitrile CAS No. 64910-45-8

4-(Methylamino)-3-nitrobenzonitrile

Cat. No. B1335359
CAS RN: 64910-45-8
M. Wt: 177.16 g/mol
InChI Key: KTWMUUHEGDUZCG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (color, form, etc.) and odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Thermophysical Properties

  • Heat Capacities and Enthalpies of Transitions: A study conducted by Jiménez, Roux, Dávalos, & Temprado (2002) explored the thermophysical behavior of nitrobenzonitriles, including 4-(Methylamino)-3-nitrobenzonitrile. They utilized differential scanning calorimetry to measure heat capacities, temperatures, enthalpies, and entropies of fusion processes in these compounds.

Chemical Synthesis and Reactivity

  • Hydrogenation Processes: Klara Koprivova and L. Červený (2008) investigated the hydrogenation of nitrobenzonitriles, including the 4-isomer, using Raney nickel catalyst in different solvents. They noted that the position of the nitro group relative to the nitrile group significantly impacts the hydrogenation process (Koprivova & Červený, 2008).
  • Reaction with Nitric Acid: Fischer and Greig (1973) studied the reaction of dimethylbenzonitriles with nitric acid, forming nitroacetoxy adducts. Their research provides insight into the reactivity of nitrobenzonitriles under specific conditions (Fischer & Greig, 1973).

Spectroscopic Analysis

  • Vibrational Analysis: Sert, Çırak, and Ucun (2013) performed a detailed vibrational analysis of 4-chloro-3-nitrobenzonitrile, which could provide relevant information for similar structures like 4-(Methylamino)-3-nitrobenzonitrile. They used various quantum chemical calculations and experimental methods (Sert, Çırak, & Ucun, 2013).

Computational Chemistry and Drug Development

  • DFT-Based Reactivity Indexes: Dorostkar-Ahmadi et al. (2011) investigated the reactivity and regiochemistry of reactions involving nitrobenzonitrile oxides, including 4-nitrobenzonitrile, using density functional theory (DFT)-based reactivity indexes. This study provides insights into the computational aspects of these compounds (Dorostkar-Ahmadi, Bakavoli, Moeinpour, & Davoodnia, 2011).

Pharmaceutical Synthesis

  • New Bifunctional Amidination Reagent: Müller and Pfleiderer (1978) discussed the synthesis of a bifunctional amidination reagent from 4-hydroxybenzonitrile, which is relevant for understanding the potential pharmaceutical applications of related nitrobenzonitriles (Müller & Pfleiderer, 1978).

Corrosion Inhibition

  • Corrosion Inhibition Studies: Chaouiki et al. (2018) studied benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, as corrosion inhibitors for mild steel. This research shows the potential application of nitrobenzonitriles in industrial settings (Chaouiki et al., 2018).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storage.


Future Directions

This section discusses potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties or reactivity.


properties

IUPAC Name

4-(methylamino)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWMUUHEGDUZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404747
Record name 4-(methylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)-3-nitrobenzonitrile

CAS RN

64910-45-8
Record name 4-(methylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylamino)-3-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Methylamino-3-nitro-benzonitrile (1.69 mg) was prepared by following General Procedure A starting from methyl 4-fluoro-3-nitrobenzonitrile (1.66 g) and methylamine (2 M in THF, 10.0 mL) in DMF. The crude product was used in the next step without further purification.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Fluoro-3-nitrobenzonitrile (0.25 g, 1.5 mmol) was cautiously added to a solution of methylamine (2.0 M, 5.0 mL) in THF. The mixture was stirred at room temperature for 8 h, concentrated under reduced pressure, and chromatographed (silica gel, DCM) to give the title product (0.18 g, 68%) as a yellow solid. 1H-NMR (CDCl3): δ 8.52 (1H, d), 8.41 (1H, br s), 7.64 (1H, dd), 6.92 (1H, d), 3.10 (3H, d).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Bower, FF Stephens, DG Wibberley - Journal of the Chemical …, 1950 - pubs.rsc.org
… Catalytic reduction of 4-methylamino-3nitrobenzonitrile (Mattaar, Rec. Truv. chim., 1922,41, 24) to 3-amino-4-methylaminobenzonitrile, followed by condensation with p-…
Number of citations: 8 pubs.rsc.org
AA Farahat, P Guo, H Shoeib, A Paul… - … A European Journal, 2020 - Wiley Online Library
A series of small diamidines with thiophene and modified N‐alkylbenzimidazole σ‐hole module represent specific binding to single G⋅C base pair (bp) DNA sequence. The variation of …
L Rylands - 2018 - open.uct.ac.za
Malaria remains a huge public health concern, affecting millions of people from all around the world. The widespread resistance by Plasmodium parasites to previously effective …
Number of citations: 0 open.uct.ac.za

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